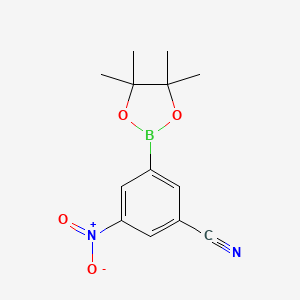

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with the molecular formula C13H15BN2O4. It is a derivative of benzonitrile, featuring a nitro group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

Borylation: The incorporation of the dioxaborolane moiety through a borylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the nitration and borylation processes.

Types of Reactions:

Oxidation: The nitro group can undergo further oxidation under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

Medicine: Investigated for its role in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its reactivity with various reagents. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dioxaborolane moiety can participate in cross-coupling reactions, facilitating the formation of new chemical bonds.

Comparación Con Compuestos Similares

- 3-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: 3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the specific positioning of the nitro and dioxaborolane groups, which influence its reactivity and applications in organic synthesis and materials science.

Actividad Biológica

3-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the CAS number 1392812-18-8, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅BN₂O₄, with a molecular weight of 274.08 g/mol. The compound features a nitro group and a boronate moiety, which are key to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BN₂O₄ |

| Molecular Weight | 274.08 g/mol |

| CAS Number | 1392812-18-8 |

| Purity | Not specified |

| Storage Conditions | Sealed in dry conditions at room temperature |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on boron-containing compounds have demonstrated their efficacy against various pathogens due to their ability to disrupt microbial cell walls and inhibit essential enzymatic functions.

Enzyme Inhibition

The incorporation of the nitro group in the structure may enhance the compound's ability to act as an enzyme inhibitor. Nitro compounds are known to participate in redox reactions that can lead to the inhibition of key metabolic enzymes in pathogens. This mechanism is particularly relevant in the context of developing new treatments for infectious diseases.

Case Studies

- Antiparasitic Activity : A study focusing on related boronate compounds found that modifications at the aromatic ring significantly influenced antiparasitic activity against Trypanosoma brucei. The presence of a nitro group was correlated with increased potency (EC₅₀ values in low micromolar range) compared to non-nitro analogs .

- Antifungal Properties : Another investigation into boron-containing compounds revealed that they exhibited antifungal activity through the disruption of ergosterol biosynthesis pathways in fungi. The presence of specific substituents like nitro groups enhanced this activity .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Metabolic Stability : The compound's metabolic stability is crucial for its therapeutic efficacy. Research indicates that modifications can lead to enhanced stability in biological systems while maintaining or improving biological activity .

- Mechanism of Action : The proposed mechanisms include enzyme inhibition and disruption of cellular processes in target organisms. This is particularly significant for developing treatments against resistant strains of pathogens .

Propiedades

IUPAC Name |

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)10-5-9(8-15)6-11(7-10)16(17)18/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBZZEWSMUSYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.